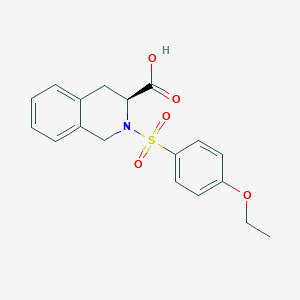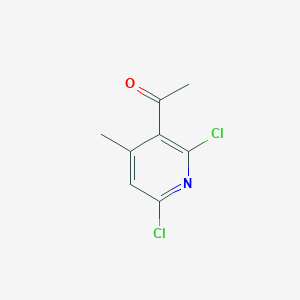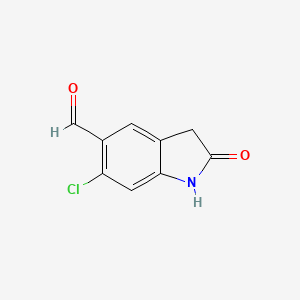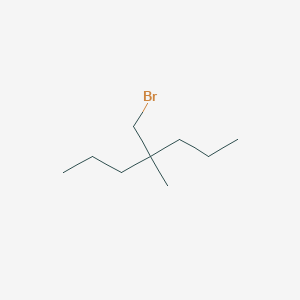
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde is a chemical compound with a unique molecular structure that includes a thiophene ring substituted with a piperazine derivative. This compound is known for its versatility and wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of 2-thiophenecarbaldehyde with a piperazine derivative. One common method includes the reaction of 2-thiophenecarbaldehyde with N1,N1-diethylethane-1,2-diamine in a solvent such as dichloromethane (CH2Cl2) at room temperature for 48 hours . The reaction progress can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-methanol.
Substitution: 5-(3-Methyl-5-oxopiperazin-1-yl)-2-bromothiophene or 5-(3-Methyl-5-oxopiperazin-1-yl)-2-nitrothiophene.
科学研究应用
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
作用机制
The mechanism of action of 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
相似化合物的比较
Similar Compounds
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carboxylic acid: An oxidized form of the compound with similar structural features.
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-methanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
5-(3-Methyl-5-oxopiperazin-1-yl)-2-bromothiophene: A halogenated derivative with a bromine atom on the thiophene ring.
Uniqueness
5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C10H12N2O2S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC 名称 |
5-(3-methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c1-7-4-12(5-9(14)11-7)10-3-2-8(6-13)15-10/h2-3,6-7H,4-5H2,1H3,(H,11,14) |
InChI 键 |
ITKPYLZNHUZVRM-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(=O)N1)C2=CC=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)



![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)


![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
